N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide
Description
Properties
Molecular Formula |
C16H13N3O4 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
N-(6,8-dihydroxy-4-oxo-2-phenylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H13N3O4/c1-9(20)18-19-15(10-5-3-2-4-6-10)17-14-12(16(19)23)7-11(21)8-13(14)22/h2-8,21-22H,1H3,(H,18,20) |
InChI Key |
KHXACNVLMJYEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with acetic anhydride or chloroacetate. The resulting product is characterized by various spectroscopic methods including IR and NMR to confirm its structure and purity .
Biological Activity Overview
The biological activities of this compound have been extensively studied. This compound exhibits a range of pharmacological properties:
- Antitumor Activity : Several studies have reported that derivatives of quinazolinones, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures have shown activity against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MIAPACA (pancreatic cancer) cells .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme for bacterial growth .
- Anticonvulsant Effects : Research has suggested that related compounds show potential as anticonvulsants, indicating a broader spectrum of neurological applications .
Case Studies
- Antitumor Efficacy : A study evaluated the antiproliferative activity of various quinazolinone derivatives against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : In vitro testing against microbial strains demonstrated that this compound had effective minimum inhibitory concentrations (MICs). For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Core Structure
Key Analogues :
N-(6,8-Dibromo-4-oxo-2-phenylquinazolin-3(4H)-yl)-2-chloroacetamide (7) Substituents: Bromine at C6/C8, chlorine on the acetamide chain.
2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide Substituents: Chlorine at C6/C8, phenoxyphenyl group on the acetamide.
2-Chloro-N-(2-(4-chloro-3-nitrophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide Substituents: Nitro and chloro groups on the phenyl ring. Impact: The nitro group (-NO₂) is strongly electron-withdrawing, altering electronic distribution and reactivity compared to hydroxyl groups.
Comparison Table :
Spectral and Physical Properties
- IR Spectroscopy : Hydroxyl groups in the target compound show broad O-H stretches (~3200–3500 cm⁻¹), absent in halogenated analogues. Carbonyl (C=O) stretches for all compounds appear near 1660–1680 cm⁻¹ .
- ¹H-NMR : Hydroxyl protons in the target compound resonate as singlet peaks (~δ 9–11 ppm), while halogenated analogues exhibit aromatic proton splitting patterns influenced by electron-withdrawing groups .
- Melting Points : Hydroxyl-rich compounds often have higher melting points due to H-bonding networks. For example, compound 13a () melts at 288°C , while halogenated analogues (e.g., ) may have lower melting points (~200–250°C) due to reduced polarity.
Preparation Methods
Amidation via Acid Chloride Intermediate
One of the most reliable and commonly employed methods for preparing N-substituted acetamides of quinazolinones involves the conversion of the corresponding carboxylic acid derivative into an acid chloride intermediate, followed by amidation with acetamide or related amines.
Step 1: Preparation of Quinazolinone Carboxylic Acid
The starting material is typically 2-(2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetyl)hydrazine carboxylate or related esters, which can be hydrolyzed or transformed into the corresponding acid form.
Step 2: Conversion to Acid Chloride
Treatment of the quinazolinone carboxylic acid with thionyl chloride (SOCl₂) in an appropriate solvent system (such as ethers, esters, or chlorinated solvents) converts the acid to the acid chloride intermediate. This step is crucial as it activates the carboxyl group for nucleophilic attack.
Step 3: Amidation Reaction
The acid chloride intermediate is then reacted with acetamide or an amine under controlled conditions, typically in solvents such as acetic acid, ethyl acetate, or tetrahydrofuran. This reaction forms the N-substituted acetamide derivative, specifically N-(6,8-dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide.
-
The amidation is generally carried out under reflux or at elevated temperatures to ensure complete conversion. The reaction progress and product purity are monitored by infrared spectroscopy and nuclear magnetic resonance (¹H NMR and ¹³C NMR) to confirm the formation of the amide bond and the preservation of hydroxyl groups.
-
This method avoids side reactions such as hydrolysis or rearrangements that were observed in direct amidation attempts without acid chloride activation, which often resulted in the recovery of starting materials or undesired acids rather than amides.
Direct Amidation Attempts and Limitations
Previous attempts to synthesize N-substituted acetamides by directly treating ethyl quinazolinone esters with amines in boiling acetic acid were unsuccessful. The reactions failed to form the desired amide bond, instead yielding the corresponding quinazolineacetic acid or recovering the ester unchanged. This indicates that direct nucleophilic substitution on the ester under these conditions is ineffective for this compound class.
Alternative Synthetic Routes
Other synthetic approaches reported in the literature involve:
Use of Hydrazine Carboxylate Derivatives
Hydrazine carboxylate intermediates have been employed to attempt amidation with primary or secondary amines, but these reactions also faced challenges in forming the amide bond, often requiring acid chloride intermediates for successful synthesis.
-
Iron-catalyzed oxidative tandem reactions using oxoammonium salts have been reported for quinazoline derivatives to form dihydroquinazolines and quinolines, which may serve as precursors for further functionalization including amidation.
-
For related quinazolinyl compounds, epoxidation and dihydroxylation reactions using osmium tetroxide or related catalytic systems have been used to introduce hydroxyl groups at specific positions, which may be relevant for synthesizing the 6,8-dihydroxy substitution pattern before amidation.
Solvent and Reagent Considerations
Solvents such as ethyl acetate, acetic acid, tetrahydrofuran, and chlorinated solvents are suitable for the acylation and amidation steps.
Acylating agents include acetyl chloride and acetic anhydride, with acetyl chloride being preferred for forming acid chlorides from carboxylic acids.
Reaction temperatures range from ambient to reflux conditions (0-40°C for sensitive steps and higher for amidation).
Data Table: Summary of Preparation Methods
Q & A
Basic: What synthetic routes are commonly employed to prepare N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a quinazolinone core. A general approach includes:
Quinazolinone Core Formation : Reacting anthranilic acid derivatives with phenylacetic acid or benzaldehyde under reflux with acetic anhydride to form the 4-oxoquinazoline scaffold .
Acetamide Substitution : Introducing the acetamide group at the N3 position via nucleophilic substitution. For example, reacting 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with hydroxylamine derivatives under basic conditions (e.g., NaOH in ethanol) at 60–80°C .
Hydroxylation : Bromination followed by hydroxylation at positions 6 and 8 using HBr/H2O2, then hydrolysis with KOH to introduce dihydroxy groups .
Key Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and ammonium acetate (cyclization).
Advanced: How can researchers optimize reaction yields when introducing dihydroxy groups at positions 6 and 8?
Methodological Answer:
Optimization requires addressing competing side reactions (e.g., over-oxidation or incomplete substitution):
- Stepwise Bromination-Hydroxylation : Use controlled bromination with NBS (N-bromosuccinimide) in DMF at 0°C to selectively brominate positions 6 and 8. Subsequent hydrolysis with 10% KOH at 80°C converts Br to OH groups .
- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydroxylation efficiency in biphasic systems.
- Monitoring Tools : Track progress via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to identify intermediates and byproducts .
Table 1 : Yield Optimization Under Different Conditions
| Condition | Bromination Yield (%) | Hydroxylation Yield (%) |
|---|---|---|
| NBS in DMF, 0°C | 85 | 75 |
| HBr/H2O2, RT | 60 | 50 |
| KOH (10%), 80°C, 12h | - | 78 |
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of substituents. For example, the acetamide methyl group appears at δ 2.1–2.3 ppm, while aromatic protons (quinazolinone core) resonate at δ 7.3–8.1 ppm .
- X-ray Crystallography : Use SHELXL for refinement ( ). Hydrogen-bonding patterns (e.g., O–H···O between hydroxyl and carbonyl groups) validate the dihydroxy substitution .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 355.08) .
Advanced: How can crystallographic data contradictions (e.g., disorder in hydroxyl groups) be resolved?
Methodological Answer:
Disorder in hydroxyl groups arises from dynamic hydrogen bonding. Mitigation strategies include:
- Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion.
- Twinned Refinement : Use SHELXL’s TWIN command for twinned crystals, common in quinazolinones due to symmetry .
- Hydrogen Bond Analysis : Apply graph-set analysis ( ) to identify dominant motifs (e.g., R22(8) rings from O–H···O interactions).
Example : In N-(4-oxo-2-phenylquinazolin-3-yl)acetamide derivatives, hydroxyl groups form bifurcated hydrogen bonds with adjacent carbonyls, resolved via iterative refinement cycles .
Basic: What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?
Methodological Answer:
- COX-1/COX-2 Inhibition : Use ELISA kits to measure IC50 values against cyclooxygenase isoforms. Compare with indomethacin (reference IC50: COX-1 = 0.03 µM, COX-2 = 1.67 µM) .
- Nitric Oxide (NO) Scavenging : Treat LPS-induced RAW 264.7 macrophages and measure NO levels via Griess reagent.
- Protein Denaturation Assay : Incubate bovine serum albumin (BSA) with the compound and measure inhibition of heat-induced denaturation at 660 nm .
Advanced: How do substituent modifications (e.g., halogenation) influence structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups (Br, Cl) : Enhance COX-2 selectivity by stabilizing π-π stacking with the enzyme’s hydrophobic pocket. For example, 6,8-dibromo derivatives show 3-fold higher activity than non-halogenated analogs .
- Hydroxyl Groups : Increase solubility but may reduce membrane permeability. LogP values decrease from 2.5 (non-hydroxylated) to 1.8 (dihydroxy) .
- Acetamide Flexibility : Replace the acetamide with sulfonamide to modulate hydrogen-bond donor capacity and improve binding to COX-2’s Arg120 residue .
Table 2 : SAR of Selected Derivatives
| Substituents | COX-2 IC50 (µM) | LogP |
|---|---|---|
| 6,8-Dihydroxy | 2.1 | 1.8 |
| 6-Bromo-8-hydroxy | 1.5 | 2.3 |
| 6,8-Dichloro | 1.2 | 2.7 |
Basic: What chromatographic methods ensure purity and identity of the synthesized compound?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm) with 0.1% formic acid in H2O/MeCN (70:30 to 50:50 gradient over 20 min). Retention time ~12.5 min .
- TLC : Silica gel GF254, eluent = CHCl3:MeOH (9:1). Rf ≈ 0.4 under UV 254 nm.
- Impurity Profiling : Compare with reference standards (e.g., unreacted starting material at Rf 0.6) .
Advanced: How can molecular docking and dynamics simulations predict binding modes to therapeutic targets?
Methodological Answer:
- Target Selection : Prioritize proteins like COX-2 (PDB ID: 5KIR) or TNF-α (PDB ID: 6OP0) based on biological assays.
- Docking Workflow :
- Prepare the ligand (AMBER force field) and protein (remove water, add hydrogens).
- Perform rigid docking with AutoDock Vina to identify initial poses.
- Refine with flexible side-chain docking using Schrödinger’s Glide .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Example : The 6,8-dihydroxy groups form stable hydrogen bonds with COX-2’s Tyr355, while the phenyl ring engages in hydrophobic interactions with Val523 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
